4-Fluoro-3-(trifluoromethyl)cinnamic acid

Vue d'ensemble

Description

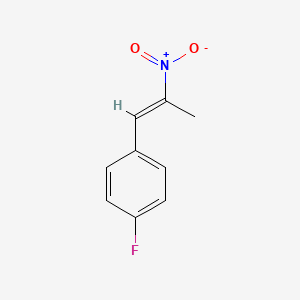

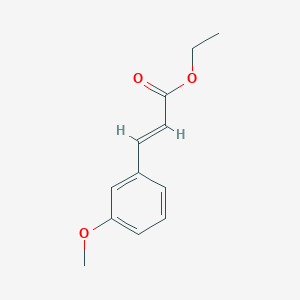

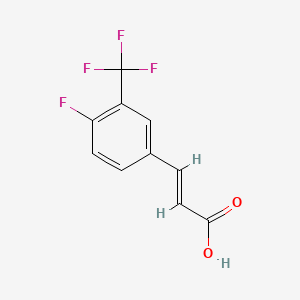

4-Fluoro-3-(trifluoromethyl)cinnamic acid is a member of the class of (trifluoromethyl)benzenes consisting of trans-cinnamic acid having a trifluoromethyl substituent at the para-position . It is a white to pale yellow crystalline powder .

Synthesis Analysis

The synthesis of 4-Fluoro-3-(trifluoromethyl)cinnamic acid involves the use of microwave-assisted synthesis . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis

The molecular weight of 4-Fluoro-3-(trifluoromethyl)cinnamic acid is 234.15 . The IUPAC name is (2E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]-2-propenoic acid .Chemical Reactions Analysis

4-Fluoro-3-(trifluoromethyl)cinnamic acid is functionally related to trans-cinnamic acid . It has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by HPLC .Physical And Chemical Properties Analysis

4-Fluoro-3-(trifluoromethyl)cinnamic acid is a white to pale yellow crystalline powder . It has a melting point of 141-144°C .Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

4-Fluoro-3-(trifluoromethyl)cinnamic acid: is a valuable intermediate in the synthesis of complex fluorinated compounds. Its structure allows for various chemical reactions that introduce fluorine atoms into other molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorination can enhance biological activity and stability .

C–F Bond Activation

This compound has been utilized for C–F bond activation in the CF3 group. This includes anionic S_N2′-type substitution, cationic S_N1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts. These reactions are crucial for modifying the fluorinated moieties in organic molecules .

Transition Metal-Catalyzed Cycloaddition

4-Fluoro-3-(trifluoromethyl)cinnamic acid: can undergo transition metal-catalyzed cycloaddition reactions. These reactions are important for constructing cycloalkanes and cycloalkenes that contain fluoro or trifluoromethyl groups, which are significant in medicinal chemistry .

Sedative Hypnotic Activity

In pharmacological research, this compound has shown potential as a sedative hypnotic agent. It exhibited potent inhibition of spontaneous motility in mice, indicating its possible use in developing new sedative drugs .

Synthesis of Cinacalcet

One specific application of 4-Fluoro-3-(trifluoromethyl)cinnamic acid is in the synthesis of cinacalcet . Cinacalcet is a drug used to treat secondary hyperparathyroidism (high levels of parathyroid hormone) in patients with chronic kidney disease on dialysis .

Material Science Research

Due to its unique chemical properties, 4-Fluoro-3-(trifluoromethyl)cinnamic acid is also used in material science research. It can be used to modify the surface properties of materials, potentially leading to the development of new materials with improved characteristics such as increased resistance to heat or chemicals .

Chemical Synthesis

This compound plays a role in chemical synthesis where it can be used as a building block for various organic reactions. Its reactivity with different reagents allows for the creation of a wide range of organic molecules, which can be tailored for specific functions in chemical processes .

Analytical Chemistry

In analytical chemistry, 4-Fluoro-3-(trifluoromethyl)cinnamic acid can be used as a standard or reagent in chromatographic methods to identify and quantify other substances. Its stability and distinct chemical signature make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Fluoro-3-(trifluoromethyl)cinnamic acid is the respiratory system . This compound is considered hazardous and can cause irritation to the skin, eyes, and respiratory system .

Mode of Action

It is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may interact with receptors or enzymes in these tissues, leading to an inflammatory response.

Pharmacokinetics

Its safety data sheet suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin and eyes . This implies that it may be readily absorbed through these routes and could distribute widely in the body.

Result of Action

The primary result of action of 4-Fluoro-3-(trifluoromethyl)cinnamic acid is irritation to the skin, eyes, and respiratory system . This can lead to symptoms such as redness, itching, coughing, and difficulty breathing.

Action Environment

The action of 4-Fluoro-3-(trifluoromethyl)cinnamic acid can be influenced by various environmental factors. For instance, its effects may be more pronounced in a poorly ventilated area, where the compound can accumulate and increase exposure . Additionally, the compound is stable under normal temperatures and pressures, but it undergoes a phase transition at around 132/131 K (cooling/heating) .

Propriétés

IUPAC Name |

(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESJUJUEXMNIGB-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420683 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

CAS RN |

239463-90-2 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 239463-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

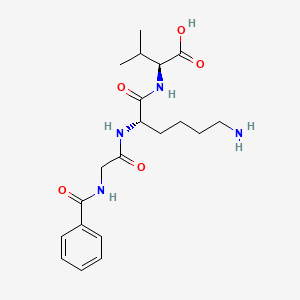

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B1336832.png)

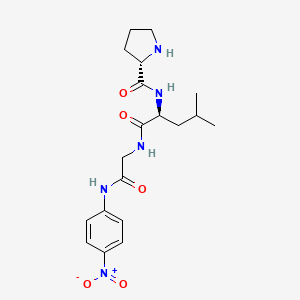

![(2S,3R)-2-amino-3-hydroxy-N-[(2S,3R)-3-hydroxy-1-(4-nitroanilino)-1-oxobutan-2-yl]butanamide](/img/structure/B1336834.png)

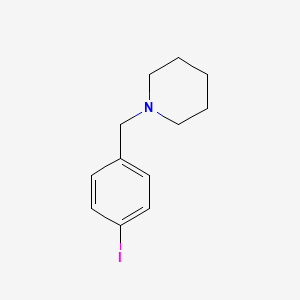

![[6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B1336838.png)

![N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine](/img/structure/B1336841.png)